(8-Hydroxy-imidazo[1,2-a]pyridin-2-yl)-acetic acid, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Hydroxy-imidazo[1,2-a]pyridin-2-yl)-acetic acid, hydrochloride: is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-Hydroxy-imidazo[1,2-a]pyridin-2-yl)-acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with glyoxylic acid, followed by cyclization to form the imidazo[1,2-a]pyridine core. The hydroxyl group at the 8-position can be introduced through selective oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The final product is often converted to its hydrochloride salt form to improve its handling and application properties.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group at the 8-position can undergo oxidation to form various derivatives.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different biological activities and applications.
Scientific Research Applications
Chemistry: In chemistry, (8-Hydroxy-imidazo[1,2-a]pyridin-2-yl)-acetic acid, hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of new synthetic methodologies and the exploration of novel chemical reactions.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development.
Medicine: In medicine, derivatives of imidazo[1,2-a]pyridines are investigated for their therapeutic potential. They have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (8-Hydroxy-imidazo[1,2-a]pyridin-2-yl)-acetic acid, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyl group at the 8-position and the acetic acid moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the hydroxyl and acetic acid groups.
8-Hydroxy-imidazo[1,2-a]pyridine: Lacks the acetic acid moiety.
2-Acetic acid-imidazo[1,2-a]pyridine: Lacks the hydroxyl group at the 8-position.
Uniqueness: (8-Hydroxy-imidazo[1,2-a]pyridin-2-yl)-acetic acid, hydrochloride is unique due to the presence of both the hydroxyl group and the acetic acid moiety. These functional groups enhance its solubility, stability, and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(8-hydroxyimidazo[1,2-a]pyridin-2-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3.ClH/c12-7-2-1-3-11-5-6(4-8(13)14)10-9(7)11;/h1-3,5,12H,4H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZHSYRVTBENGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)O)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.